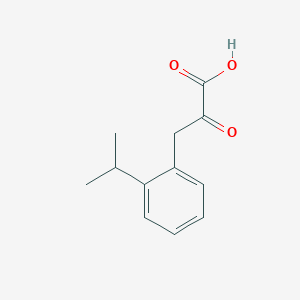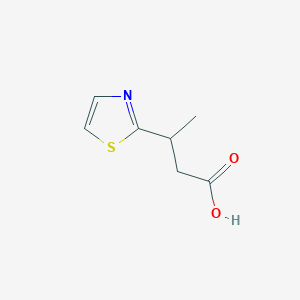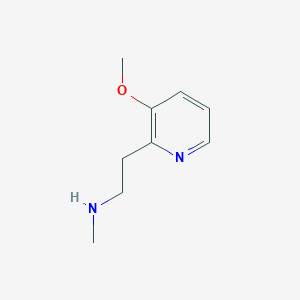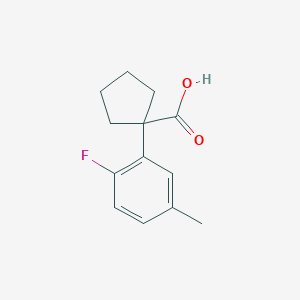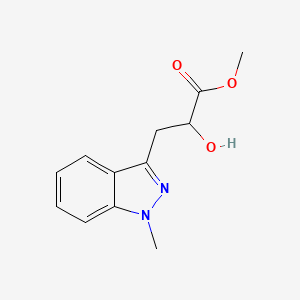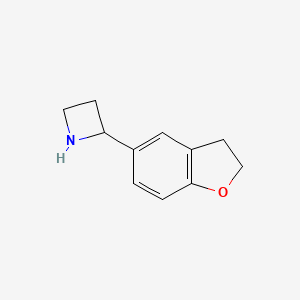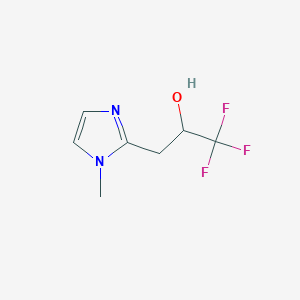
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonyl chloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride: Similar structure but with a different position of the methyl group.
Methanesulfonylchloride: Lacks the dioxane ring and is a simpler sulfonyl chloride compound.
Uniqueness
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties that influence its reactivity and applications. The methyl group on the dioxane ring also affects the compound’s chemical behavior compared to its analogs .
Propiedades
Fórmula molecular |
C6H11ClO4S |
|---|---|
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-5-2-10-3-6(11-5)4-12(7,8)9/h5-6H,2-4H2,1H3 |
Clave InChI |
GSSLMXCQEJUKEL-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(O1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



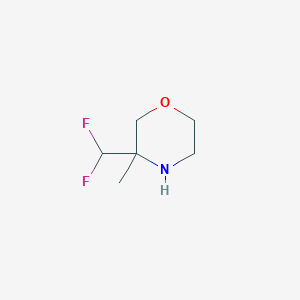

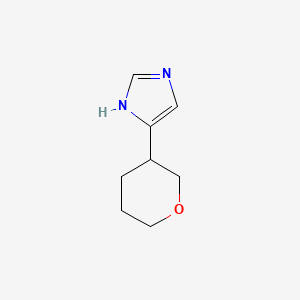
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
